![molecular formula C18H23N9 B12274148 2-methyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12274148.png)
2-methyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine can be achieved through a multi-step process. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient for the preparation of pyrazolo[3,4-d]pyrimidine derivatives . The reaction typically involves the use of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the microwave-assisted synthesis method. This approach offers advantages such as shorter reaction times, higher yields, and the ability to handle challenging substrates .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2-methyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-methyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-phenoxyphenyl)benzamide
Uniqueness
2-methyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific structural features, which confer distinct biological activities. Its combination of pyrazolo[3,4-d]pyrimidine and piperazine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H23N9 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
4-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H23N9/c1-13-22-15(25-4-2-3-5-25)10-16(23-13)26-6-8-27(9-7-26)18-14-11-21-24-17(14)19-12-20-18/h10-12H,2-9H2,1H3,(H,19,20,21,24) |
Clé InChI |
WXBBRESEHOZJPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4)N5CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12274084.png)
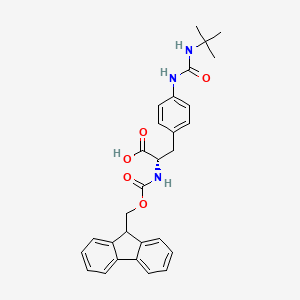
![8-Azabicyclo[3.2.1]octan-3-amine, 8-acetyl-, (3-endo)-(9CI)](/img/structure/B12274106.png)
![6-Methoxy-furo[2,3-B]pyridin-3-one](/img/structure/B12274122.png)
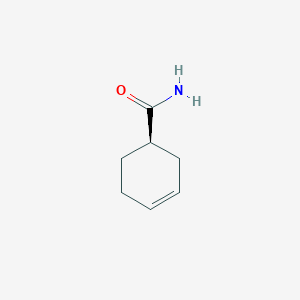
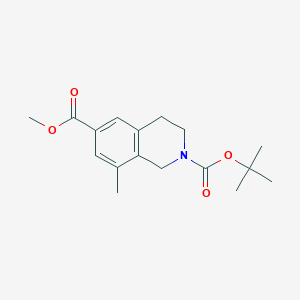
![4-[(S)-Amino(cyclopropyl)methyl]benzonitrile hydrochloride](/img/structure/B12274151.png)
![(2Z)-N-acetyl-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12274159.png)

![Methyl 3-(2-oxoethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12274169.png)
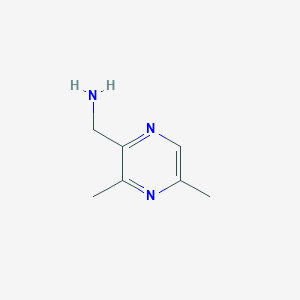
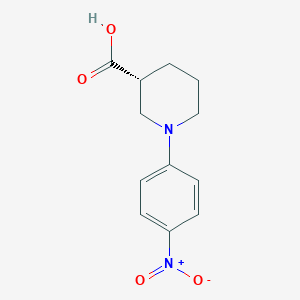
![rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester](/img/structure/B12274178.png)
